2-phenoxy-N-(1H-tetrazol-5-yl)butanamide
Description
2-Phenoxy-N-(1H-tetrazol-5-yl)butanamide is a synthetic compound featuring a tetrazole ring linked to a butanamide backbone and a phenoxy substituent. The tetrazole moiety is a critical pharmacophore known for enhancing metabolic stability and hydrogen-bonding interactions, which are advantageous in drug design.
Properties
IUPAC Name |
2-phenoxy-N-(2H-tetrazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-9(18-8-6-4-3-5-7-8)10(17)12-11-13-15-16-14-11/h3-7,9H,2H2,1H3,(H2,12,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERNKODRBWPYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NNN=N1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide typically involves the reaction of a phenoxy-substituted butanamide with a tetrazole derivative. One common method includes the use of a multicomponent reaction involving carbonyl compounds, malononitrile, and sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its short reaction times, high yields, and simple work-up procedures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and scalable catalysts can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(1H-tetrazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form phenolic derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(1H-tetrazol-5-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- 2-Phenoxy-N-(1H-tetrazol-5-yl)butanamide: Phenoxy group: Aromatic substituent without halogenation. Butanamide chain: Four-carbon backbone. Tetrazole ring: 1H-tetrazol-5-yl group.
Comparative Analysis:
Key Observations :
- Substituent Effects : The absence of chlorine or methyl groups in the target compound may reduce lipophilicity compared to Compound 1, affecting membrane permeability.
- Tetrazole Positioning : In Valsartan and Losartan, the tetrazole ring is part of a biphenyl system critical for angiotensin II receptor binding, whereas in the target compound, it is directly linked to an aliphatic chain.
Pharmacological and Bioavailability Comparisons
a. Compound 1 (Clofibric Acid Analog)
- Therapeutic Target : Type 2 diabetes mellitus (DMT2) and dyslipidemia.
- Bioavailability: Studied in a rat model, demonstrating moderate absorption and systemic exposure. Structural features (chlorophenoxy, methyl, propanamide) likely enhance lipophilicity and target engagement.
b. Valsartan and Losartan
- Therapeutic Target : Angiotensin II receptor antagonists for hypertension.
- Bioavailability : Both exhibit high oral bioavailability in humans (Valsartan: ~23%, Losartan: ~33%). The tetrazole group enhances solubility and receptor affinity.
2-Phenoxy-N-(1H-tetrazol-5-yl)butanamide
- Inferred Properties :
- The tetrazole ring may improve metabolic stability, as seen in Valsartan/Losartan.
- The lack of halogenation (vs. Compound 1) could reduce off-target interactions but may lower lipid-targeting efficacy.
- Longer butanamide chain might slow hepatic metabolism compared to propanamide analogs.
Q & A
Q. What are the optimal synthetic routes for 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide?
The synthesis typically involves multi-step organic reactions, such as:
Amide Coupling : Reacting 2-phenoxybutanoic acid with 5-aminotetrazole using coupling agents like HATU or DCC in anhydrous DMF.
Tetrazole Formation : If starting from a nitrile precursor, cyclization with sodium azide and ammonium chloride under reflux (Huisgen reaction) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
Key validation: Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How can the structural integrity of 2-phenoxy-N-(1H-tetrazol-5-yl)butanamide be confirmed?
Use a combination of spectroscopic and crystallographic methods:
- NMR : - and -NMR to confirm proton environments and carbon assignments (e.g., tetrazole C-N peaks at ~150 ppm in -NMR) .
- IR : Characteristic tetrazole N-H stretch (~3200 cm) and amide C=O stretch (~1650 cm) .
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve hydrogen-bonding networks involving the tetrazole ring .
Q. What stability considerations are critical for handling this compound?
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the tetrazole ring. Avoid prolonged storage due to potential degradation into azide byproducts .
- pH Sensitivity : Test stability in buffered solutions (pH 3–9) via UV-Vis spectroscopy. Degradation is often observed under strongly acidic/basic conditions .
Advanced Research Questions
Q. How does the substituent on the phenoxy group influence biological activity?
- Structure-Activity Relationship (SAR) : Replace the phenoxy group with fluorophenyl (e.g., 3,4-difluorophenyl) or electron-withdrawing groups to enhance binding to biological targets (e.g., enzymes or receptors).
- Methodology : Synthesize derivatives, assay against target proteins (e.g., kinases or GPCRs), and correlate activity with Hammett σ values or computational docking scores (AutoDock Vina) .
Q. What crystallographic challenges arise during structural analysis of this compound?
- Hydrogen Bonding : The tetrazole N-H acts as a hydrogen bond donor, often forming networks with adjacent amide carbonyls. Use high-resolution data (d-spacing < 0.8 Å) and SHELXL refinement to resolve disorder .
- Polymorphism : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to identify stable polymorphs. Compare powder XRD patterns with single-crystal data .
Q. How can computational modeling predict interactions with biological targets?
- Docking Studies : Use Schrödinger Suite or MOE to dock the compound into active sites (e.g., angiotensin II receptors, where tetrazoles mimic carboxylate groups). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Mapping : Identify critical features (tetrazole ring, phenoxy hydrophobic domain) using Phase or LigandScout .
Q. What mechanistic insights explain its role in enzyme inhibition?
- Enzyme Assays : Test inhibition of metalloproteases (e.g., ACE) via colorimetric assays (e.g., hippuryl-histidyl-leucine hydrolysis).
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Mutagenesis Studies : Introduce point mutations (e.g., His/Asp residues in active sites) to identify binding residues .
Q. How can data contradictions in synthesis yields or bioactivity be resolved?
- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity) and validate via inter-lab collaboration.
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with bioassays .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
